6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine
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Overview
Description
6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a 4-methyl-1,4-diazepane moiety. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of formamide derivatives with amines or the cyclization of appropriate precursors.
Introduction of the Diazepane Moiety: The 4-methyl-1,4-diazepane group can be introduced via nucleophilic substitution reactions. This involves reacting the purine core with a suitable diazepane derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the diazepane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring or the diazepane moiety.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The purine derivative may interact with nucleic acids, influencing gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methyl-1,4-diazepan-1-yl)methyl)nicotinic acid
- 6-(4-methyl-1-piperazinyl)methyl)nicotinic acid
- 6-(3-methylpiperidin-1-yl)methyl)nicotinic acid
Uniqueness
6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring and the presence of the 4-methyl-1,4-diazepane moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a purine ring system substituted with a 4-methyl-1,4-diazepane moiety, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N4, with a molecular weight of approximately 247.30 g/mol. The structure features a purine core that is central to its biological function.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways.
- Nucleic Acid Interaction : The purine structure allows it to bind to DNA and RNA, influencing gene expression and replication processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antiviral Activity
Studies have suggested that purine derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit viral replication through interference with viral enzymes and receptors.
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties. Compounds within the purine class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
There is evidence suggesting that purines can enhance neuronal survival and function. This compound may activate pathways related to calcium signaling through ryanodine receptors, which could be beneficial in neurodegenerative conditions.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below:
Compound Name | Biological Activity | Structural Features |
---|---|---|
This compound | Antiviral, Anticancer | Purine core with diazepane moiety |
6-(3-methylpiperidin-1-yl)-9H-purin-2-amine | Anticancer | Purine core with piperidine substitution |
6-(4-methylpiperazinyl)-9H-purin-2-amines | Neuroprotective | Purine core with piperazine substitution |
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antiviral Studies : A study demonstrated that certain purine derivatives inhibited the replication of viruses such as HIV and HCV by targeting viral polymerases.
- Cancer Research : Research involving analogs of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amines showed significant cytotoxic effects on various cancer cell lines (e.g., MKN45 gastric adenocarcinoma cells), indicating potential for further development as anticancer agents.
- Neuropharmacology : Activation of ryanodine receptors by methylxanthines has been linked to enhanced neuronal excitability and survival. This suggests that similar mechanisms may be applicable to the studied compound.
Properties
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)-7H-purin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N7/c1-17-3-2-4-18(6-5-17)10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H3,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYWQAPAMIXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC(=NC3=C2NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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